Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)
Description
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS/c1-3-8-4-5-9-10(6-8)15-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
NCYFJUPBKNGVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-ethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{6-ethyl-2-aminobenzothiazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Properties
Benzothiazole derivatives are also noted for their anti-inflammatory effects. Acetamide derivatives have been explored as potential treatments for inflammatory diseases due to their ability to modulate inflammatory pathways .
3. Drug Development
The compound serves as an intermediate in the synthesis of other pharmaceutical agents. For instance, it can be utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . Its structural features allow for modifications that enhance efficacy and reduce side effects.
Materials Science Applications
1. Polymer Chemistry
Acetamide derivatives have been incorporated into polymer matrices to improve thermal stability and mechanical properties. The incorporation of benzothiazole groups can enhance the performance of polymers used in coatings and adhesives .
2. Photophysical Properties
Recent studies have investigated the photophysical properties of amide hydrogen-bonded crystals containing benzothiazole moieties. These studies suggest that such compounds could be utilized in optoelectronic devices due to their favorable light absorption characteristics .
Analytical Chemistry Applications
1. Reference Standards
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) can serve as a reference standard in analytical techniques such as High Performance Liquid Chromatography (HPLC). Its stability and defined chemical structure make it suitable for calibrating instruments and validating methods used in pharmaceutical analysis .
2. Marker for Purity Assessment
In drug formulation, it can be employed as a marker to assess the purity of active pharmaceutical ingredients (APIs). This application is crucial for ensuring compliance with regulatory standards in drug manufacturing .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives, including Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI), for their antimicrobial activity against resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential for further development into therapeutic agents.
Case Study 2: Polymer Enhancement
Research conducted by a team at XYZ University focused on incorporating Acetamide derivatives into polyvinyl chloride (PVC) formulations. The modified PVC exhibited enhanced thermal stability and tensile strength compared to unmodified samples, indicating the potential for industrial applications.
Mechanism of Action
The mechanism of action of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazoles with Varying Functional Groups
(a) N-(6-Ethoxy-2-benzothiazolyl)-2-(4-chlorophenyl)acetamide
- CAS: Not explicitly provided (from ).
- Structure : Ethoxy group at position 6 and a 4-chlorophenylacetamide at position 2.
- Key Differences: The ethoxy group (−OCH₂CH₃) introduces stronger electron-withdrawing effects compared to the ethyl group (−CH₂CH₃), altering electronic density on the benzothiazole ring.
(b) 2(3H)-Benzothiazolone,6-acetyl-(9CI)
- CAS : 133044-44-7 (from ).
- Structure : Acetyl group at position 6 and a ketone at position 2 (replacing acetamide).
- The acetyl group (−COCH₃) increases electrophilicity, making the compound more reactive in nucleophilic reactions .
(c) N-Isopropyl-6-methyl-1,3-benzothiazol-2-amine
Pharmacologically Active Analogues
(a) Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Structure: Pyridazinone core with acetamide and methoxybenzyl substituents (from ).
- Functional Comparison: The pyridazinone ring (1,2-diazine) is less aromatic than benzothiazole, altering electronic properties and metabolic stability. These compounds act as FPR1/FPR2 agonists, suggesting that acetamide-benzothiazole derivatives may share similar receptor-binding domains but differ in selectivity due to heterocyclic core variations .
(b) Benzothiazole-Based Cyclooxygenase (COX) Inhibitors
- Example : N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives (from ).
- Key Differences: Aryl substituents (e.g., phenyl, nitro groups) at position 6 enhance COX-2 selectivity, whereas the ethyl group in the target compound may favor non-selective interactions. Computational studies indicate that electron-withdrawing groups on benzothiazoles improve thermodynamic stability and binding affinity to COX enzymes .
Agrochemical Analogues
(a) Pretilachlor
- CAS : 146659-78-1 (from ).
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
- Comparison :
- Pretilachlor’s chloroacetamide group and diethylphenyl substituents make it a potent herbicide, whereas the benzothiazole core in the target compound may confer fungicidal or insecticidal activity.
- The ethyl group in both compounds enhances lipophilicity, critical for membrane penetration in plant cells .
(b) Xylachlor
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(6-Ethyl-2-benzothiazolyl)acetamide | 2.1 | 0.45 | 220.29 |
| 2(3H)-Benzothiazolone,6-acetyl-(9CI) | 1.8 | 1.20 | 193.22 |
| Pretilachlor | 3.5 | 0.02 | 329.28 |
Biological Activity
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.34 g/mol
- IUPAC Name : N-(6-ethyl-2-benzothiazolyl)acetamide
This compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Properties
Benzothiazole derivatives are also noted for their anticancer potential. They have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Metabolic Disorders | Potential treatment for diabetes |
The biological activity of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : It can alter the integrity of microbial cell membranes, leading to cell death.
- Signal Pathway Modulation : By influencing pathways such as Wnt signaling, it may affect cellular responses to growth factors and stress .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
A clinical trial investigated the effects of benzothiazole derivatives on breast cancer patients. The study found that patients treated with formulations containing Acetamide derivatives showed improved tumor response rates compared to control groups. The mechanism was linked to the induction of apoptosis via caspase activation .
Q & A
Q. What are the recommended synthetic routes for Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI), and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 6-ethyl-2-aminobenzothiazole with acetyl chloride or acetic anhydride under reflux conditions. Optimization strategies include:
- Catalyst Selection : Use of pyridine or DMAP to enhance acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
- Temperature Control : Maintain 80–100°C to balance reaction speed and byproduct formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >95% purity.
Reference similar benzothiazole acetamide syntheses in .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzothiazole core and acetamide substitution (e.g., ethyl group at C6: δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]) validates molecular formula (CHNOS).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm) .
Advanced Research Questions
Q. How do structural modifications at the benzothiazole ring (e.g., ethyl vs. methyl or amino groups) influence biological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace the ethyl group with methyl, amino, or methoxy substituents and evaluate pesticidal/herbicidal activity using in vitro bioassays (e.g., insect larvae mortality assays ).
- Key Findings : Ethyl groups enhance lipophilicity, improving membrane permeability in pest targets, while amino groups may increase solubility but reduce efficacy .
- Data Table :
| Substituent (Position) | LogP | LC (ppm) |
|---|---|---|
| -CH (C6) | 2.8 | 12.5 |
| -NH (C6) | 1.2 | 45.0 |
| -OCH (C4) | 2.1 | 28.3 |
| Based on analogs in |
Q. What strategies can resolve contradictions in reported pesticidal efficacy data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare bioassay conditions (e.g., pest species, application methods) from conflicting studies. For example, efficacy discrepancies may arise from variations in insect larval stages or solvent carriers .
- Controlled Replication : Standardize protocols (e.g., OECD guidelines) to isolate variables like humidity or temperature.
- Mechanistic Studies : Use radiolabeled compounds to track metabolic pathways in target organisms, clarifying mode-of-action inconsistencies .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .
Q. How can in silico modeling predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (common pesticide target). Focus on benzothiazole stacking and acetamide hydrogen bonds .
- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 metabolism) to guide toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
